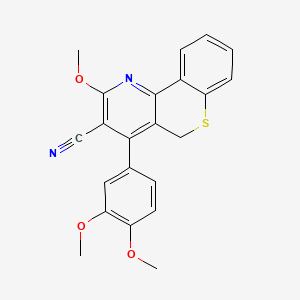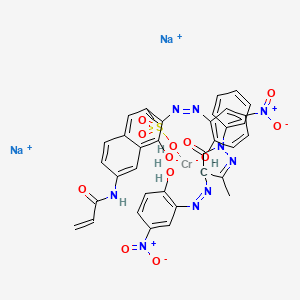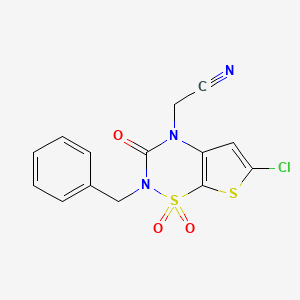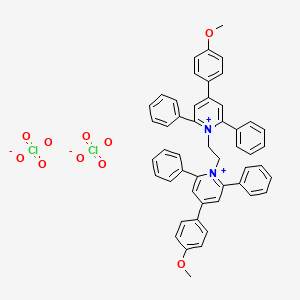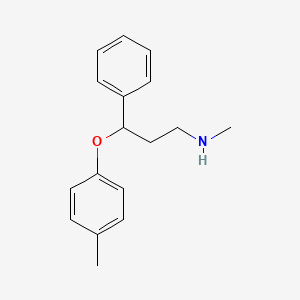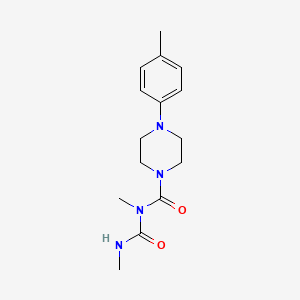
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorine atom at the 6th position, an oximino group at the 4th position, and a propionyl group at the 1st position on the tetrahydroquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the tetrahydroquinoline ring.
Oximination: Conversion of the 4th position to an oximino group.
Propionylation: Addition of the propionyl group at the 1st position.
Each of these steps requires specific reagents and conditions to achieve the desired transformations. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions, while oximination may involve the use of hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction of the oximino group to an amine.
Substitution: Substitution reactions at the fluorine or oximino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring can yield quinoline derivatives, while reduction of the oximino group can produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oximino and propionyl groups can modulate its reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the oximino and propionyl groups, which can affect its chemical properties and applications.
4-Oximino-1-propionyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which can influence its binding affinity and reactivity.
1-Propionyl-1,2,3,4-tetrahydroquinoline: Lacks both the fluorine and oximino groups, resulting in different chemical behavior.
Uniqueness
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of its fluorine, oximino, and propionyl groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, reactivity, and stability, making it a valuable compound for various applications.
特性
CAS番号 |
81892-46-8 |
|---|---|
分子式 |
C12H13FN2O2 |
分子量 |
236.24 g/mol |
IUPAC名 |
1-[(4Z)-6-fluoro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H13FN2O2/c1-2-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
InChIキー |
FEGWEZYQHKCBKL-UVTDQMKNSA-N |
異性体SMILES |
CCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
正規SMILES |
CCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


